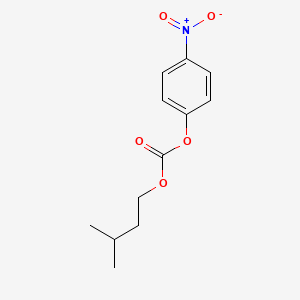

4-Nitrophenyl 3-methyl butyl carbonate

描述

4-Nitrophenyl 3-methyl butyl carbonate is an organic carbonate ester featuring a 4-nitrophenyl group and a branched 3-methyl butyl (isopentyl) chain. Carbonates of this type are typically synthesized via reactions between 4-nitrophenyl chloroformate and alcohols, such as 3-methyl butanol, under basic conditions (e.g., triethylamine) . The 4-nitrophenyl group enhances reactivity toward nucleophilic substitution due to the electron-withdrawing nitro group, making such compounds valuable in organic synthesis, drug delivery, and polymer chemistry.

属性

分子式 |

C12H15NO5 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC 名称 |

3-methylbutyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C12H15NO5/c1-9(2)7-8-17-12(14)18-11-5-3-10(4-6-11)13(15)16/h3-6,9H,7-8H2,1-2H3 |

InChI 键 |

QFJCPLNAGRFLBS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 3-methyl butyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Types of Reactions

4-Nitrophenyl 3-methyl butyl carbonate can undergo various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and 3-methyl butanol.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Water and a base (e.g., sodium hydroxide) at room temperature.

Reduction: Hydrogen gas and a palladium catalyst at elevated temperatures and pressures.

Substitution: Nucleophiles (e.g., amines or alcohols) in the presence of a base (e.g., triethylamine) at room temperature.

Major Products Formed

Hydrolysis: 4-Nitrophenol and 3-methyl butanol.

Reduction: 4-Aminophenyl 3-methyl butyl carbonate.

Substitution: Various derivatives depending on the nucleophile used.

科学研究应用

4-Nitrophenyl 3-methyl butyl carbonate has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the preparation of polymeric materials with specific properties.

Biological Studies: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.

Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems, where it can act as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.

作用机制

The mechanism of action of 4-Nitrophenyl 3-methyl butyl carbonate primarily involves its hydrolysis to release 4-nitrophenol and 3-methyl butanol. The hydrolysis reaction is catalyzed by enzymes such as esterases, which cleave the carbonate bond. The released 4-nitrophenol can further undergo metabolic transformations, including reduction to 4-aminophenol.

相似化合物的比较

Structural and Functional Differences

MPEG 4-Nitrophenyl Carbonate

- Structure : Polyethylene glycol methyl ether (MPEG) chain replaces the 3-methyl butyl group.

- Properties : High water solubility due to the hydrophilic MPEG chain; molecular weight ~5000 Da.

- Applications : Used in polymer conjugation (e.g., PAMAM dendrimers) for biomedical applications .

- Reactivity : Lower reactivity in organic solvents compared to aliphatic carbonates due to steric hindrance from the MPEG chain.

Benzyl 4-Nitrophenyl Carbonate

- Structure : Aromatic benzyl group instead of aliphatic 3-methyl butyl.

- Properties : Molecular weight 273.24 g/mol; soluble in organic solvents like chloroform.

- Applications: Key reagent in synthesizing Janus PEG dendrimers and norfloxacin analogs for antimicrobial activity .

- Reactivity : Higher stability due to the aromatic group but slower reaction kinetics in nucleophilic substitutions compared to aliphatic carbonates.

4-Nitrophenyl Phenyl Carbonate

- Structure : Both substituents are aromatic (phenyl and 4-nitrophenyl).

- Properties : Molecular weight 259.21 g/mol; low water solubility.

- Applications: Limited to reactions requiring stable aromatic leaving groups .

- Reactivity : Less reactive than aliphatic carbonates due to resonance stabilization of the aryloxy group.

(4-Bromoophenyl)methyl 4-Nitrophenyl Carbonate

- Structure : Bromine substituent on the phenyl ring.

- Properties : Enhanced electrophilicity due to bromine’s electron-withdrawing effect.

- Applications : Used in bacterial quorum sensing studies; bromine facilitates tracking in biochemical assays .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| 4-Nitrophenyl 3-methyl butyl carbonate | C₁₂H₁₅NO₅ | ~259.25 | Branched alkyl | Insoluble | Lipophilic drug carriers |

| MPEG 4-nitrophenyl carbonate | Variable | ~5000 | Polyether chain | High | Polymer conjugation |

| Benzyl 4-nitrophenyl carbonate | C₁₄H₁₁NO₅ | 273.24 | Aromatic | Low | Antimicrobial drug synthesis |

| 4-Nitrophenyl phenyl carbonate | C₁₃H₉NO₅ | 259.21 | Aromatic | Insoluble | Stable reagent in organic synthesis |

Reactivity and Stability

- Aliphatic Carbonates (e.g., 3-methyl butyl) :

- Aromatic Carbonates (e.g., benzyl, phenyl) :

- Stabilized by resonance, leading to slower reaction rates.

- Ideal for controlled release or stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。